molecular formula C18H17NO2Te B14563628 4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione CAS No. 61923-17-9

4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione

Cat. No.: B14563628
CAS No.: 61923-17-9
M. Wt: 406.9 g/mol
InChI Key: YTEPEIVWOWIOFD-UHFFFAOYSA-N
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Description

4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione is a complex organic compound that features a quinoline moiety and a tellurane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione typically involves multi-step organic reactions. The starting materials often include 1-ethylquinoline and tellurium-based reagents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the tellurane core.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium oxides.

    Reduction: Reduction reactions can convert the tellurane core to lower oxidation states.

    Substitution: The quinoline moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide, while reduction can produce tellurium metal. Substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can bind to specific sites on proteins, while the tellurane core can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(1-Ethyl-1,4-dihydroquinolin-4-ylidene)ethylidene]tellurane-3,5-dione
  • 3-Allyl-5-(2-(1-ethylquinolin-4-ylidene)ethylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione is unique due to its tellurane core, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific redox characteristics and structural features.

Properties

CAS No.

61923-17-9

Molecular Formula

C18H17NO2Te

Molecular Weight

406.9 g/mol

IUPAC Name

4-[2-(1-ethylquinolin-4-ylidene)ethylidene]tellurane-3,5-dione

InChI

InChI=1S/C18H17NO2Te/c1-2-19-10-9-13(14-5-3-4-6-16(14)19)7-8-15-17(20)11-22-12-18(15)21/h3-10H,2,11-12H2,1H3

InChI Key

YTEPEIVWOWIOFD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=CC=C2C(=O)C[Te]CC2=O)C3=CC=CC=C31

Origin of Product

United States

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